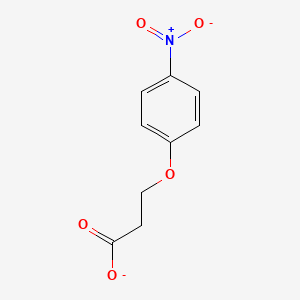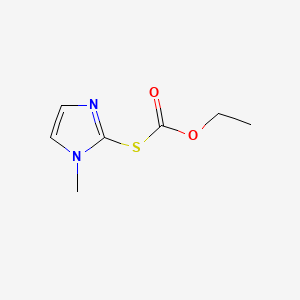
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.231 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate typically involves the reaction of ethyl chloroformate with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction proceeds as follows:
Starting Materials: Ethyl chloroformate and 1-methyl-1H-imidazole-2-thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethyl chloroformate is added dropwise to a solution of 1-methyl-1H-imidazole-2-thiol in an appropriate solvent (e.g., dichloromethane) at low temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing purification techniques such as recrystallization or column chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key proteins and receptors.
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl S-(1H-imidazol-2-yl) thiocarbonate: Lacks the methyl group on the imidazole ring.
O-Methyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate: Has a methyl group instead of an ethyl group.
O-Ethyl S-(1-methyl-1H-benzimidazol-2-yl) thiocarbonate: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
497-98-3 |
|---|---|
Fórmula molecular |
C7H10N2O2S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
ethyl (1-methylimidazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)12-6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 |
Clave InChI |
IMXYRSSHUQHQBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)SC1=NC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
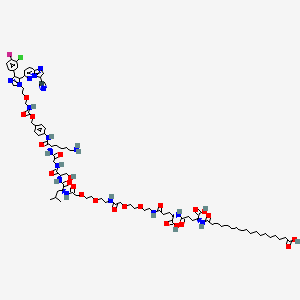

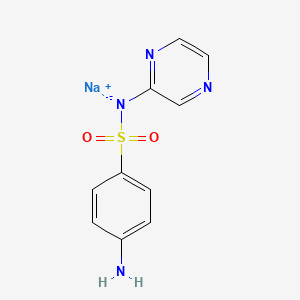
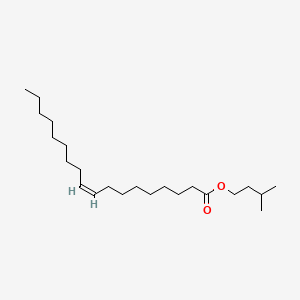

![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
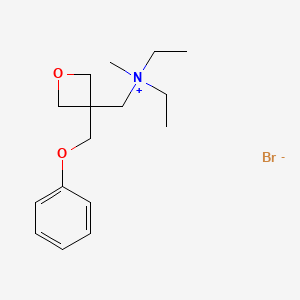
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
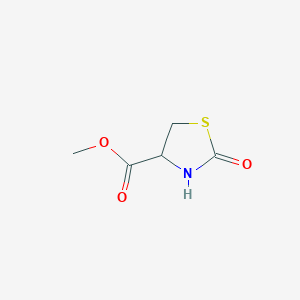
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
